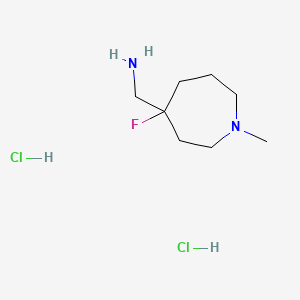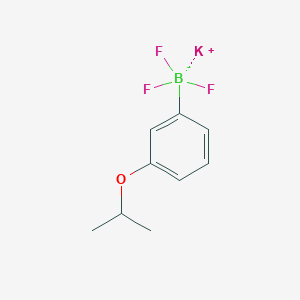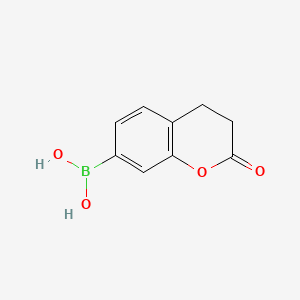![molecular formula C8H16ClNO B13474685 {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves the intramolecular chloride displacement using potassium tert-butoxide at 65°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of halogenated compounds.
Applications De Recherche Scientifique
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form hydrogen bonds and interact with various enzymes and proteins. This interaction can modulate the activity of these biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride apart from similar compounds is its unique combination of an ethyl group and a nitrogen atom within the bicyclic structure. This configuration provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-3-8(4-7,6-10)9-5-7;/h9-10H,2-6H2,1H3;1H |
Clé InChI |
JPVYXKZALJNONN-UHFFFAOYSA-N |
SMILES canonique |
CCC12CC(C1)(NC2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)



![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)


![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)



